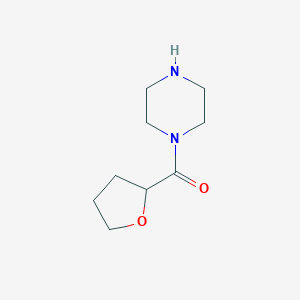

1-(Tetrahidro-2-furoil)piperazina

Descripción general

Descripción

Synthesis Analysis

The synthesis of 1-(Tetrahydro-2-furoyl)piperazine involves the esterification of 2-furoic acid and 2-tetrahydrofuroic acid with methanol, followed by reaction with piperazine. The resultant compounds, including 1-(2-Furoyl)piperazine and 1-(tetrahydro-2-furoyl)piperazine, are characterized by methods such as 1H NMR and IR, indicating successful synthesis and purity of the compounds (Zheng Xiao-hui, 2010).

Molecular Structure Analysis

The structure of piperazine derivatives, including those with the 1-(tetrahydro-2-furoyl) moiety, can be extensively analyzed through spectroscopic methods. Studies focusing on related compounds have provided insights into the bond lengths, angles, and overall geometry of piperazine derivatives, contributing to a deeper understanding of their chemical behavior (K. Vinaya et al., 2008).

Chemical Reactions and Properties

1-(Tetrahydro-2-furoyl)piperazine and its derivatives exhibit a range of chemical reactions, including Mannich reactions, which are utilized in the synthesis of diverse functionalized compounds. These reactions are pivotal for developing compounds with potential antibacterial and therapeutic applications (M. Yousefi et al., 2018).

Physical Properties Analysis

The physical properties, such as melting points and solubility, of piperazine derivatives can be influenced by their molecular structure. For example, piperazine hexahydrate's structure has been elucidated, revealing a complex hydrogen-bonded network, which can inform the understanding of its physical properties (D. Schwarzenbach, 1968).

Chemical Properties Analysis

The chemical properties of 1-(Tetrahydro-2-furoyl)piperazine derivatives are characterized by their reactivity towards different functional groups and conditions. These properties are critical for their application in synthesizing biologically active compounds, with some showing significant inhibitory activity against enzymes relevant to diseases such as Alzheimer's and type 2 diabetes (M. Abbasi et al., 2018).

Aplicaciones Científicas De Investigación

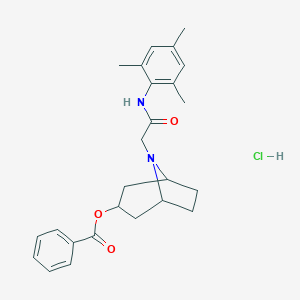

Farmacología: Síntesis de fármacos antihipertensivos

1-(Tetrahidro-2-furoil)piperazina se utiliza como intermedio en la síntesis de Terazosin , un fármaco antihipertensivo. Terazosin es un antagonista alfa-1 utilizado para tratar la presión arterial alta y la hiperplasia prostática benigna. El papel del compuesto en la formación de Terazosin muestra su importancia en la química medicinal, particularmente en la terapéutica cardiovascular.

Bioquímica: Inhibición de la biosíntesis de leucotrienos

En bioquímica, este compuesto se ha utilizado como reactivo para preparar derivados del ácido pirazol-3-propanoico . Estos derivados actúan como inhibidores de la biosíntesis de leucotrienos en los neutrófilos humanos, que son importantes en la respuesta inflamatoria del cuerpo. Esta aplicación es significativa en el desarrollo de fármacos antiinflamatorios.

Síntesis orgánica: Bloques de construcción heterocíclicos

El compuesto sirve como un bloque de construcción heterocíclico en la síntesis orgánica . Su estructura es propicia para crear diversos compuestos orgánicos, que pueden usarse para sintetizar moléculas más complejas para diversas aplicaciones de investigación, incluido el desarrollo de fármacos y la ciencia de los materiales.

Química medicinal: Análisis de impurezas

This compound se identifica como una impureza, específicamente Terazosin EP Impurity N, en la industria farmacológica . Su identificación y cuantificación son cruciales para el control de calidad de los productos farmacéuticos, garantizando la seguridad y eficacia de los medicamentos.

Ingeniería química: Optimización de procesos

En ingeniería química, este compuesto está involucrado en estudios de optimización de procesos. Sus propiedades pueden influir en las condiciones de reacción, los rendimientos y la escalabilidad, que son factores esenciales en los procesos químicos industriales .

Química analítica: Cromatografía y espectroscopia

Este compuesto también se utiliza en química analítica para métodos de cromatografía y espectroscopia . Puede servir como un compuesto estándar o de referencia en el análisis cualitativo y cuantitativo de sustancias químicas, ayudando en la determinación de la pureza y la composición del compuesto.

Safety and Hazards

Propiedades

IUPAC Name |

oxolan-2-yl(piperazin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O2/c12-9(8-2-1-7-13-8)11-5-3-10-4-6-11/h8,10H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKESBLFBQANJHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C(=O)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00866966 | |

| Record name | (Oxolan-2-yl)(piperazin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00866966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

63074-07-7 | |

| Record name | (Piperazin-1-yl)(tetrahydrofuran-2-yl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63074-07-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-((Tetrahydrofuran-2-yl)carbonyl)piperazine, (2RS)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063074077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-((TETRAHYDROFURAN-2-YL)CARBONYL)PIPERAZINE, (2RS)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9EO38Y085 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

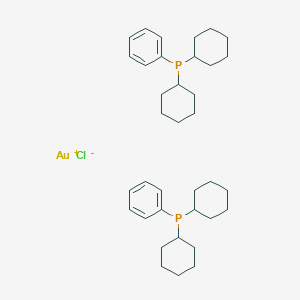

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S,8S,9S,10R,13S,14S,17R)-10,13-dimethyl-17-[(2S)-1-sulfanylpropan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B48439.png)